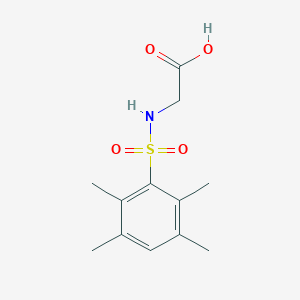

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

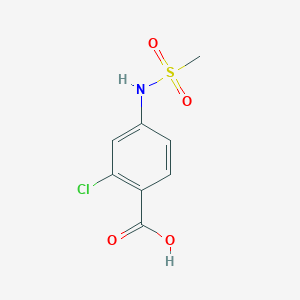

The compound is a derivative of benzenesulfonyl chloride, which is an organic compound with the formula C6H5SO2Cl . This compound is a colorless, oily liquid that is soluble in organic solvents .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the appropriate benzene derivative with chlorosulfonic acid to produce the sulfonyl chloride, which can then be further reacted to produce the desired compound .Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring substituted with four methyl groups and a sulfonylamino-acetic acid group .Chemical Reactions Analysis

The chemical reactions of this compound are not well-documented, but it would be expected to undergo reactions typical of sulfonyl chlorides and carboxylic acids .Applications De Recherche Scientifique

Diethylcarbamoylating/nitroxylating agents as dual action inhibitors : Compounds structurally related to benzenesulfohydroxamic acids, like (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, have been studied for their potential as diethylcarbamoylating/nitroxylating agents. These compounds can inhibit yeast aldehyde dehydrogenase (AlDH) and raise blood acetaldehyde levels following ethanol challenge, indicating a potential application in the development of alcohol deterrent agents (Conway et al., 1999).

Thromboxane receptor antagonists for myocardial protection : Benzene acetic acid derivatives, including those with sulfonylamino groups, have been explored as thromboxane/endoperoxide receptor antagonists. These compounds have demonstrated the ability to protect the myocardium against ischemia and reperfusion injury, suggesting their utility in cardiac therapeutic applications (Bhat et al., 1989).

Inhibitors of matrix metalloproteinase-13 : Research has been conducted on benzenesulfonylamino tetrahydropyran carboxylic acid hydroxyamides as selective inhibitors of matrix metalloproteinase-13, an enzyme involved in various pathological processes. These studies have explored the metabolism, distribution, and excretion of these compounds in animal models, providing a foundation for their potential therapeutic use (Dalvie et al., 2008).

Uricosuric diuretics : The synthesis and pharmacological evaluation of acylaryloxyacetic acids, including benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activities. These studies have led to the identification of compounds with potent activity, demonstrating the potential of such structures in developing new treatments for conditions requiring diuretic and uricosuric effects (Hoffman et al., 1981).

Anticonvulsant sulfonamides : Aromatic and heterocyclic sulfonamides, including those with valproyl and other lipophilic moieties, have been synthesized and evaluated for their antiepileptic properties. These compounds have shown high inhibitory potency against carbonic anhydrase isozymes and exhibited strong anticonvulsant properties in animal models, indicating their potential as antiepileptic drugs (Masereel et al., 2002).

Propriétés

IUPAC Name |

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIKALCUIWGIHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352616 |

Source

|

| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |

CAS RN |

379250-94-9 |

Source

|

| Record name | (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)